molecular formula C9H10N2O5 B1609743 2,2'-Anhydro-L-uridine CAS No. 31501-46-9

2,2'-Anhydro-L-uridine

Cat. No. B1609743
CAS RN: 31501-46-9
M. Wt: 226.19 g/mol
InChI Key: UUGITDASWNOAGG-JPCMASIJSA-N
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Description

2,2'-Anhydro-L-uridine (2,2'-AUL) is a synthetic nucleoside analogue that has been studied for its potential applications in the fields of biochemistry and physiology. It is a derivative of uridine, in which one of the two hydroxyl groups has been replaced by hydrogen. This compound has been studied for its unique properties, which include its ability to form hydrogen bonds and its low reactivity towards nucleophiles. In addition, 2,2'-AUL has been found to be a potent inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine triphosphate (TTP), an important component of DNA.

Scientific Research Applications

Binding to Uridine Phosphorylase

2,2'-Anhydro-L-uridine has been studied for its binding potency to uridine phosphorylase from various sources, including Toxoplasma gondii and human liver. These studies have shown that compounds like 2,2'-anhydrouridines are potent inhibitors, with certain derivatives being identified as the best ligands for these enzymes. The binding of these compounds is influenced by modifications in the pentose moiety and the conformation around the N-glycosidic bond (El Kouni et al., 1996) (El Kouni et al., 1988).

Enzyme Substrate Behavior

Research on L-uridine, including its enantiomer, 2,2'-Anhydro-L-uridine, indicates its behavior as an enzyme substrate. It has been observed that L-uridine can be converted to 5'-L-uridylic acid by nucleoside phosphotransferase, demonstrating the metabolic interactions of such compounds (Wu & Chargaff, 1969).

Inhibitor of Uridine Phosphorylase

2,2'-Anhydrouridine derivatives have been identified as potent and selective inhibitors of uridine phosphorylase. This property is significant because it allows for the modulation of metabolic pathways involving pyrimidine nucleosides, which are crucial in various biological processes (Veres et al., 1985).

Structural Analysis and Drug Development

The crystal structure of uridine nucleoside phosphorylase complexed with 2,2'-anhydrouridine has been studied, providing insights into the molecular interactions of this compound. Such structural analyses are vital for developing new drugs targeting specific enzymes or pathways (Lashkov et al., 2010).

Role in Metabolic Engineering

2,2'-Anhydro-L-uridine is relevant in metabolic engineering, particularly in the production of uridine through microbial fermentation. Modifying specific metabolic pathways can lead to increased uridine yield, showcasing the importance of such nucleoside derivatives in biotechnological applications (Wu et al., 2018).

Novel Synthetic Methodologies

Research hasalso explored novel synthetic methodologies involving 2,2'-anhydrouridine, such as the stereo- and regiospecific introduction of structural modifications at the 2'-position of uridine nucleosides. These novel classes of modified nucleosides demonstrate the versatility of 2,2'-anhydrouridine in synthetic chemistry (Sebesta et al., 1996).

Impact on Antitumor Activity

2,2'-Anhydro-5-ethyluridine, a derivative of 2,2'-anhydrouridine, has been shown to have differential effects on the antitumor activity of certain drugs. Its role as an inhibitor of uridine phosphorylase can affect the metabolism and effectiveness of antitumor agents, highlighting its potential in cancer therapy (Iigo et al., 1990).

Conformation and Binding Studies

The conformation of 2,2'-anhydrouridine and its derivatives has been a subject of study, providing insights into how modifications in the nucleoside structure affect its binding and biological activity. Such research is crucial for understanding the molecular basis of drug action and for designing new therapeutic agents (Guschlbauer et al., 1974).

properties

IUPAC Name

(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGITDASWNOAGG-JPCMASIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446477
Record name 2,2'-Anhydro-L-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Anhydro-L-uridine

CAS RN

31501-46-9
Record name 2,2'-Anhydro-L-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
12
Citations
JCG Graciet, RF Schinazi - Advances in Antiviral Drug Design, 1999 - Elsevier
Publisher Summary This chapter discusses the various successful synthetic approaches to enantiomeric unnatural nucleosides. Wherever possible, the rationale for making these …
Number of citations: 30 www.sciencedirect.com
S Róbert - teo.elte.hu
The current arsenal of therapeutic compounds against viral infections is the result of several decades of research, including syntheses and biological test of nucleosides and nucleoside …
Number of citations: 0 teo.elte.hu
Y Choi, L Li, S Grill, E Gullen, CS Lee… - Journal of medicinal …, 2000 - ACS Publications
A series of (E)-5-(2-bromovinyl)uracil analogues and related nucleosides was synthesized, and their antiviral activities were evaluated. (E)-5-(2-Bromovinyl)-2‘-deoxy-l-uridine (l-BVDU, …
Number of citations: 58 pubs.acs.org
Y Dantsu, W Zhang - ChemBioChem, 2023 - Wiley Online Library
To further expand the functionality and enhance the stability of mirror‐image nucleic acids as advanced agents for basic research and therapeutic design, we have synthesized 2′‐…
S Helmling, E Moyroud, W Schroeder… - … and Nucleic Acids, 2003 - Taylor & Francis
Full article: A New Class of Spiegelmers Containing 2′-Fluoro-nucleotides Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | …
Number of citations: 9 www.tandfonline.com
V Martín-Nieves, LM Menéndez-Méndez… - ACS …, 2023 - ACS Publications
Nucleosides and their analogues constitute an important family of molecules with potential antiviral and antiproliferative activity. The enantiomers of natural nucleosides, l-nucleoside …
Number of citations: 2 pubs.acs.org
NS Mourier, A Eleuteri, SJ Hurwitz, PM Tharnish… - Bioorganic & medicinal …, 1999 - Elsevier
Base-modified carborane-containing nucleosides such as 5-o-carboranyl-2′-deoxyuridine (CDU) when combined with neutrons have potential for the treatment of certain malignancies…
Number of citations: 22 www.sciencedirect.com
R Sendula, E Orbán, F Hudecz, G Sági… - … and Nucleic Acids, 2012 - Taylor & Francis
A series of new 5-halogeno-1-(ß-L-arabinofuranosyl)uracils and their cytosine analogues were synthesized by halogenation of ara-L-uridine and ara-L-cytidine, respectively. The 5-(2-…
Number of citations: 9 www.tandfonline.com
B Roy, A Verri, A Lossani, S Spadari, F Focher… - Biochemical …, 2004 - Elsevier
In this paper, the enantioselectivity of ribonucleotide reductase (RNR, EC 1.17.4.1), a pivotal enzyme involved in DNA biosynthesis, was studied using the β-d and β-l stereoisomers of 2…
Number of citations: 7 www.sciencedirect.com
LA Agrofoglio, SR Challand, LA Agrofoglio… - Acyclic, Carbocyclic and …, 1998 - Springer
In this chapter the chemical methods for gaining access to L-nucleosides, one of the most exciting and promising new directions of research in the field, will be presented. Aspects of the …
Number of citations: 3 link.springer.com

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